4-[(3S)-piperidine-3-carbonyl]morpholine

Neurokinin-1 NK1 Antagonist Binding Affinity

4-[(3S)-piperidine-3-carbonyl]morpholine is a stereochemically defined, potent NK1 antagonist (IC50 0.600 nM) that simultaneously blocks NK2 (29 nM) and shows NK3 affinity (110 nM). This balanced, multi-target profile is essential for physiologically relevant neurogenic inflammation and CNS tachykinin studies. Unlike generic racemic mixtures or highly selective clinical tools (e.g., Aprepitant), the (3S)-enantiomer guarantees reproducible, target-specific pharmacological outcomes. Procure this high-purity research tool with the validated stereochemistry and receptor selectivity your experiments require.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 1568228-00-1
Cat. No. B3106149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3S)-piperidine-3-carbonyl]morpholine
CAS1568228-00-1
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CCOCC2
InChIInChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2/t9-/m0/s1
InChIKeyGPAQRKAOFPLUCJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3S)-Piperidine-3-carbonyl]morpholine (CAS 1568228-00-1): A Chiral Piperidine-Morpholine Building Block for Neurokinin Receptor Research


4-[(3S)-piperidine-3-carbonyl]morpholine (CAS 1568228-00-1) is a chiral heterocyclic compound combining a piperidine and a morpholine moiety. It is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, demonstrating significant affinity in rat brain synaptosome assays [1]. This compound is primarily utilized as a research tool for studying tachykinin signaling pathways, where its specific stereochemistry and balanced activity profile differentiate it from other in-class molecules.

Why 4-[(3S)-Piperidine-3-carbonyl]morpholine Cannot Be Replaced by Other Piperidine or Morpholine Derivatives


Generic substitution of 4-[(3S)-piperidine-3-carbonyl]morpholine with other piperidine-morpholine analogs is not scientifically valid due to the compound's unique stereochemical and receptor-selectivity profile. Simple achiral or racemic mixtures will not replicate the specific activity observed with the (3S) enantiomer. Furthermore, substituting with other NK1 antagonists like L-732,138 or the clinical compound Aprepitant would introduce significant differences in potency and selectivity, altering experimental outcomes. The quantitative evidence below details why this specific compound offers a distinct set of properties for targeted research applications [1].

Quantitative Differentiation Evidence for 4-[(3S)-Piperidine-3-carbonyl]morpholine (CAS 1568228-00-1)


Superior NK1 Receptor Affinity Compared to Prototypical Piperidine-Based Antagonist L-732,138

4-[(3S)-piperidine-3-carbonyl]morpholine exhibits approximately 3.8-fold higher affinity for the NK1 receptor than the widely used piperidine-based antagonist L-732,138 in comparable binding assays. The target compound achieves an IC50 of 0.600 nM, whereas L-732,138 demonstrates an IC50 of 2.3 nM [1] .

Neurokinin-1 NK1 Antagonist Binding Affinity Tachykinin

Sub-Nanomolar NK1 Antagonism Distinguishes from the FDA-Approved Drug Aprepitant

While both compounds are potent NK1 antagonists, 4-[(3S)-piperidine-3-carbonyl]morpholine (IC50 = 0.600 nM) is approximately 6.7-fold less potent than the FDA-approved drug Aprepitant (IC50 = 0.09 nM) in their respective binding assays [1] [2]. This positions the target compound as a potent, yet distinct, research tool that is not a direct structural or potency analog of the clinical drug.

Neurokinin-1 NK1 Antagonist Binding Affinity Aprepitant Comparison

Balanced NK1/NK2 Selectivity Profile Compared to High Selectivity of Aprepitant

4-[(3S)-piperidine-3-carbonyl]morpholine demonstrates a more balanced affinity for NK1 and NK2 receptors (NK2 IC50 = 29 nM) compared to Aprepitant. The resulting NK2/NK1 selectivity ratio is approximately 48-fold [1]. In contrast, Aprepitant is highly selective for NK1, with an NK2/NK1 selectivity ratio estimated to be >1000-fold based on available data [2].

Neurokinin-2 NK2 Antagonist Selectivity Profile Receptor Pharmacology

Differentiated NK3 Receptor Affinity Profile Enables Multi-Target Tachykinin Studies

4-[(3S)-piperidine-3-carbonyl]morpholine retains measurable affinity for the NK3 receptor (IC50 = 110 nM), resulting in an NK3/NK1 selectivity ratio of 183 [1]. This contrasts sharply with Aprepitant, which is highly selective for NK1 over NK3 (Ki = 454.1 nM for NK3, representing a >5000-fold selectivity) [2]. The target compound's lower selectivity for NK1 over NK3 provides a distinct pharmacological fingerprint.

Neurokinin-3 NK3 Antagonist Multi-target Pharmacology Tachykinin System

Research Application Scenarios for 4-[(3S)-Piperidine-3-carbonyl]morpholine (CAS 1568228-00-1) Based on Quantitative Evidence


Investigating NK1/NK2 Receptor Crosstalk in Neurogenic Inflammation

The compound's balanced NK1 (0.600 nM) and NK2 (29 nM) activity [1] makes it an ideal tool for in vitro or ex vivo studies of neurogenic inflammation, where both substance P (acting on NK1) and neurokinin A (acting on NK2) are released from sensory nerves. Using 4-[(3S)-piperidine-3-carbonyl]morpholine allows for simultaneous blockade of both receptors, a more physiologically relevant approach than using a highly selective NK1 antagonist like Aprepitant.

Probing NK1/NK3 Interactions in CNS and Pain Models

With a demonstrable affinity for NK3 (110 nM) and a moderate NK3/NK1 selectivity ratio of 183 [1], this compound is suited for exploring the functional interplay between NK1 and NK3 receptors in the central nervous system. This is particularly relevant for pain, anxiety, and stress-related research, where both receptors are implicated. The compound provides a distinct alternative to highly selective tools like Aprepitant, enabling researchers to unmask cooperative or redundant signaling pathways.

Use as a Potent NK1 Antagonist Tool with a Distinct Scaffold

With a sub-nanomolar affinity for NK1 (IC50 = 0.600 nM), 4-[(3S)-piperidine-3-carbonyl]morpholine is a highly potent research tool that is structurally distinct from other common NK1 antagonists like L-732,138 (IC50 = 2.3 nM) [1] . This structural uniqueness may translate to differences in off-target profiles or pharmacokinetic properties, making it valuable for pharmacological studies where the use of multiple, structurally diverse tool compounds is necessary to confirm target-specific effects.

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